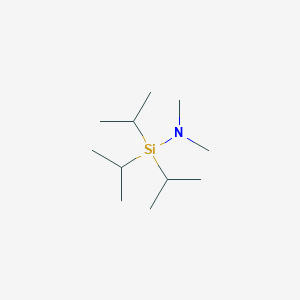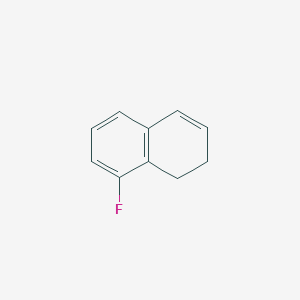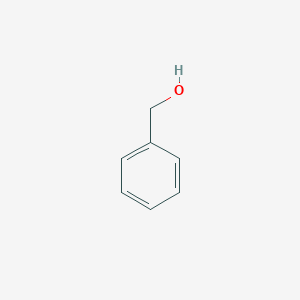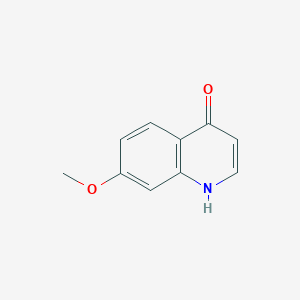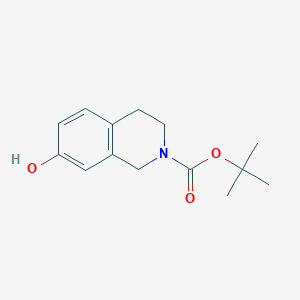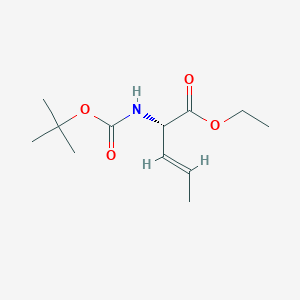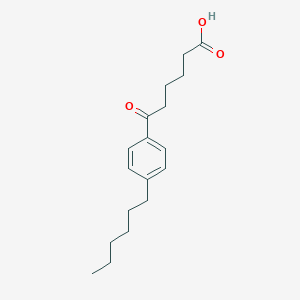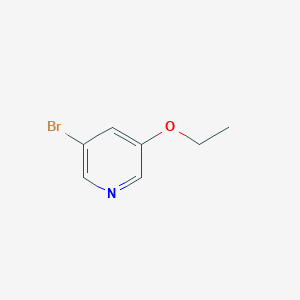
3-溴-5-乙氧基吡啶
概述
描述
3-Bromo-5-ethoxypyridine is a chemical compound with the molecular formula C7H8BrNO and a molecular weight of 202.05 . It is a clear liquid that can range in color from colorless to yellow to brown . It is stored at room temperature .
Synthesis Analysis
3-Bromo-5-ethoxypyridine can be synthesized from 3,5-dibromopyridine. The dibromopyridine is converted with sodium ethylate into 3-bromo-5-ethoxypyridine . This substance can then interact with ammonia and be acetylated with acetic anhydride to form 3-acetylamino-5-ethoxypyridine .Molecular Structure Analysis
The InChI code for 3-Bromo-5-ethoxypyridine is 1S/C7H8BrNO/c1-2-10-7-3-6(8)4-9-5-7/h3-5H,2H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
3-Bromo-5-ethoxypyridine is a clear liquid that can range in color from colorless to yellow to brown . It is stored at room temperature .科学研究应用
合成衍生物:“3-溴-5-乙氧基吡啶”用于制备各种化合物。例如,它被用于合成3-乙氧基吡啶-5-乙酰氨基,展示了它在有机合成和化学转化中的实用性 (Hertog, Falter, & Linde, 1948)。
反应性研究:对溴代吡啶中溴原子的反应性研究,包括3-溴-5-乙氧基吡啶,提供了有机化学中化学反应和机理的见解,这在有机化学中是基础性的 (Hertog, Jouwersma, Wal, & Willebrands‐Schogt, 2010)。
溴衍生物的研究:对乙氧基吡啶的溴衍生物,包括3-溴-5-乙氧基吡啶,与水盐酸加热时的行为进行了研究,以了解这些化合物的化学性质和潜在应用 (Hertog & Bruyn, 2010)。
氨化过程:该化合物参与氨化反应,这在合成氨基取代吡啶中至关重要,这是一类在制药和材料科学中具有重要应用的化合物 (Pieterse & Hertog, 2010)。
卤代衍生物反应:对乙氧基吡啶的溴衍生物与哌啶锂在哌啶中的反应进行研究,有助于理解取代反应和化合物稳定性,这在有机和药物化学中至关重要 (Plas, Hijwegen, & Hertog, 2010)。
药理应用:一项关于5-脂氧基合酶激活蛋白(FLAP)抑制剂的研究涉及使用含有6-乙氧基吡啶-3-基团的化合物,突显了这类结构在开发药物剂中的潜力 (Stock et al., 2011)。
分子合成和表征:已对各种溴化和乙氧基吡啶衍生物的合成进行了研究,这些衍生物在制备金属络合分子杆中很有用,展示了该化合物在材料科学中的相关性 (Schwab, Fleischer, & Michl, 2002)。
化学反应机理:已探讨了该化合物在杂环化学和化学反应机理中的作用,有助于更深入地理解有机合成过程 (Ianelli, Nardelli, Belletti, Pasquier, & Caubére, 1996)。
安全和危害
3-Bromo-5-ethoxypyridine is classified as a hazardous substance. It can cause skin and eye irritation. It is harmful if swallowed or inhaled . Safety precautions include wearing protective gloves, clothing, and eye/face protection. If it comes into contact with the skin or eyes, it should be washed off with plenty of water .
属性
IUPAC Name |
3-bromo-5-ethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-2-10-7-3-6(8)4-9-5-7/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYUMRYNAZSTXJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20485198 | |
| Record name | 3-Bromo-5-ethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20485198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-ethoxypyridine | |
CAS RN |
17117-17-8 | |
| Record name | 3-Bromo-5-ethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20485198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-5-ethoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


